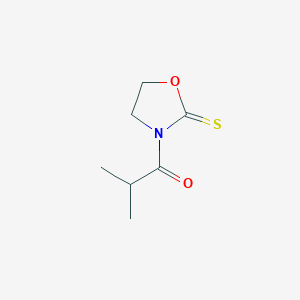
ML261
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ML261 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um den Lipidstoffwechsel und die Bildung von Lipidtröpfchen zu untersuchen.
Biologie: Untersucht die Rolle von Lipidtröpfchen in zellulären Prozessen und Krankheiten.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von nicht-alkoholischer Fettlebererkrankung und verwandten Entzündungszuständen.
Industrie: Kann bei der Entwicklung neuer Medikamente zur gezielten Beeinflussung des Lipidstoffwechsels verwendet werden
5. Wirkmechanismus
This compound hemmt die Bildung von Lipidtröpfchen in Hepatozyten, indem es spezifische Pfade im Lipidstoffwechsel angreift. Die Verbindung hat einen IC50-Wert von 69,7 Nanomolar, was auf ihre Wirksamkeit hinweist. Es ist artspezifisch und wirkt sich auf murine Hepatozyten aus, aber nicht auf menschliche Hepatozyten . Die genauen molekularen Zielstrukturen und Pfade werden noch untersucht, aber es wird vermutet, dass es die Enzyme und Proteine stört, die an der Bildung von Lipidtröpfchen beteiligt sind .
Ähnliche Verbindungen:
ML216: Eine weitere Verbindung, die für ihre inhibitorischen Wirkungen auf den Lipidstoffwechsel bekannt ist.
NSC 617145: Eine Verbindung mit ähnlichen biochemischen Eigenschaften.
Vergleich: this compound ist einzigartig in seiner artspezifischen Wirkung, die murine Hepatozyten betrifft, aber nicht menschliche Hepatozyten. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung des Lipidstoffwechsels in Tiermodellen. Im Gegensatz dazu können Verbindungen wie ML216 und NSC 617145 breitere oder unterschiedliche Zielprofile haben .
Wirkmechanismus
Target of Action
The primary target of ML261 is the formation of hepatic lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage. By targeting the formation of these droplets, this compound can influence lipid metabolism and related diseases.
Mode of Action
This compound acts as an inhibitor of hepatic lipid droplets formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their formation. The exact molecular interactions are still under investigation.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the lipid metabolism pathway, specifically the formation of hepatic lipid droplets . By inhibiting the formation of these droplets, this compound disrupts the normal flow of this pathway, leading to downstream effects such as reduced lipid storage and potential changes in energy utilization.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability
Result of Action
The inhibition of hepatic lipid droplets formation by this compound can lead to a reduction in lipid storage in the liver . This has potential implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, factors such as temperature and pH could potentially impact the stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML261 involves the reaction of 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with 3,4-dimethoxyphenethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML261 unterliegt aufgrund des Vorhandenseins der Chlor-Gruppe hauptsächlich Substitutionsreaktionen. Es kann auch an Reaktionen teilnehmen, die die Carboxamid-Gruppe betreffen, wie z. B. Amidierung und Veresterung .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in Gegenwart eines geeigneten Lösungsmittels wie DMSO.
Amidierung: Reagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) in einem organischen Lösungsmittel.
Hauptprodukte:
Substitutionsreaktionen: Produkte, bei denen die Chlor-Gruppe durch andere funktionelle Gruppen ersetzt wird.
Amidierung: Bildung von Amid-Derivaten.
Vergleich Mit ähnlichen Verbindungen
ML216: Another compound known for its inhibitory effects on lipid metabolism.
NSC 617145: A compound with similar biochemical properties.
Comparison: ML261 is unique in its species-specific action, affecting murine hepatocytes but not human hepatocytes. This specificity makes it a valuable tool for studying lipid metabolism in animal models. In contrast, compounds like ML216 and NSC 617145 may have broader or different target profiles .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNXYXASQJMULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902523-58-4 | |
| Record name | 902523-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of ML261?
A: While the provided research papers do not specifically investigate the mechanism of action of this compound, one study explores the synthesis of this compound and its analogs. [, ] Further research is needed to elucidate the specific interactions of this compound with its biological targets and the resulting downstream effects.
Q2: What is the structural characterization of this compound?
A: The full chemical name of this compound is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing this compound are also not available in the provided literature.
Q3: Has this compound been studied in the context of cancer?
A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)



